molecular formula C12H8FNO B1278993 2-(3-Fluorobenzoyl)pyridine CAS No. 898779-78-7

2-(3-Fluorobenzoyl)pyridine

Cat. No. B1278993
M. Wt: 201.2 g/mol
InChI Key: BWLDNQFSQDHACL-UHFFFAOYSA-N
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Description

2-(3-Fluorobenzoyl)pyridine is a compound that is part of a broader class of organic molecules that have been studied for their potential applications in various fields, including medicinal chemistry and materials science. The presence of the fluorobenzoyl group attached to the pyridine ring is of particular interest due to the electronic effects the fluorine atom can impart on the molecule, potentially affecting its reactivity and physical properties.

Synthesis Analysis

The synthesis of compounds related to 2-(3-Fluorobenzoyl)pyridine has been explored in several studies. For instance, the reaction of β-lactam carbenes with 2-pyridyl isonitriles, followed by acidic hydrolysis, has been reported to produce imidazo[1,2-a]pyridine derivatives, which are structurally related to 2-(3-Fluorobenzoyl)pyridine . Additionally, the synthesis of 2-Fluorobenzoylthiourea through the reaction of 2-amino pyridine with an isosulfocyanic ester derived from 2-fluorocarboxylic acid has been described, with a focus on the influential factors affecting the yield .

Molecular Structure Analysis

The molecular structure of compounds containing the 3-fluorobenzoyl moiety has been characterized using various analytical techniques. For example, the crystal structure of a compound with a 3-fluorobenzoyl group was determined using X-ray crystallography, revealing a triclinic system with specific space group parameters and the presence of diorientational disorder in the m-fluorobenzyl groups . This level of structural detail is crucial for understanding the molecular interactions and stability of such compounds.

Chemical Reactions Analysis

The reactivity of 2-(3-Fluorobenzoyl)pyridine derivatives has been explored in the context of their potential applications. The novel imidazo[1,2-a]pyridine derivatives synthesized from related reactions have been shown to act as efficient fluorescent probes for mercury ions, indicating their potential utility in sensing applications . This demonstrates the versatility of the chemical reactions that these compounds can undergo and their relevance in practical applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-fluorobenzoyl-containing compounds have been investigated, particularly in the context of their thermal stability and fluorescence characteristics. For instance, cadmium–3-fluorobenzoate complexes were studied for their thermal stability, which was found to be around 100°C, and their decomposition product was identified as CdO . Furthermore, the fluorescence properties of these complexes were analyzed, revealing that one of the complexes synthesized by the classical method exhibited very good emission intensity, suggesting potential applications in imaging and laser technologies .

Scientific Research Applications

  • Agrochemical and Pharmaceutical Industries

    • Summary of Application : Trifluoromethylpyridines (TFMP), a derivative of pyridine, are used extensively in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .
    • Methods of Application : Various methods of synthesizing 2,3,5-DCTF, a TFMP derivative, have been reported .
    • Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
  • Bioactive Ligands and Chemosensors

    • Summary of Application : Pyridine derivatives undergo Schiff base condensation reaction with appropriate substrate and under optimum conditions resulting in Schiff base as product which behave as a flexible and multidentate bioactive ligand .
    • Methods of Application : A pyridine-based Schiff base was synthesized .
    • Results or Outcomes : These Schiff bases are of great interest in medicinal chemistry as they can exhibit physiological effects similar to pyridoxal-amino acid systems . They possess a range of bioactivities including antibacterial, antiviral, antitubercular, antifungal, antioxidant, anticonvulsants, antidepressant, anti-inflammatory, antihypertensive, anticancer activity etc .
  • Treatment of Melanoma

    • Summary of Application : Pyrrolo[2,3-b]pyridine-derived drug, vemurafenib, is used for the treatment of melanoma .
    • Results or Outcomes : Vemurafenib has been approved for the treatment of melanoma .
  • Pyridinium Salts in Various Fields

    • Summary of Application : Pyridinium salts, structurally diverse and found in many natural products and bioactive pharmaceuticals, have played an intriguing role in a wide range of research topics . They are important as pyridinium ionic liquids, as pyridinium ylides, as anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors, as well as their applications in materials science and biological issues related to gene delivery .
  • Synthesis of Fluorinated Pyridines

    • Summary of Application : Fluorinated pyridines have interesting and unusual physical, chemical and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem .
    • Methods of Application : Various methods for the synthesis of 2-, 3-, 4-fluoropyridines and di- and poly-fluoropyridines are reviewed . Some synthetic routes towards 18 F-substituted pyridines, which present a special interest as potential imaging agents for various biological applications, are also presented .
  • Synthesis of Hexacyclic Heteroaromatic Compounds

    • Summary of Application : Polycyclic heterocycles such as 1- and 2-aminothioxanthones are important precursors to molecules endowed with different properties and original syntheses are always required . Here, 1-aminothioxanthone was obtained either in four steps from commercially available thioxanthone, or in five steps from 3-fluoroaniline .
    • Methods of Application : From 1-aminothioxanthone, original 10-methylbenzothiopyrano [4,3,2- de ]indolo [2,3- b ]quinoline was synthesized by tandem N -arylation-cyclization using 2-iodo- N -methylindole in the presence of copper .
    • Results or Outcomes : The original polycyclic compounds obtained were evaluated as protein kinase inhibitors, and the results were rationalized by molecular modeling experiments .
  • Diversity-Oriented Synthesis of Benzofuro[3,2-b]pyridine Derivatives

    • Summary of Application : An efficient annulation reaction of aurone-derived α,β-unsaturated imines and activated terminal alkynes mediated by triethylamine is described, which enables the facile synthesis of 1,4-dihydrobenzofuro [3,2- b ]pyridines in high yields .
    • Methods of Application : These two types of 1,4-dihydrobenzofuro [3,2- b ]pyridines could be aromatized in the presence of DBU to afford benzofuro [3,2- b ]pyridines, which could also be accessed via a one-pot procedure .
  • Synthesis of Fluorinated Pyridines

    • Summary of Application : Fluorination of pyridine by complex AlF 3 and CuF 2 at 450–500 °C forms a mixture of 2-fluoropyridine and 2,6-difluoropyridine .
    • Methods of Application : 3-Bromo-2-nitropyridine reacts with Bu 4 N + F − in DMF at 20 °C to form 2-fluoro-3-bromopyridine .

properties

IUPAC Name

(3-fluorophenyl)-pyridin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO/c13-10-5-3-4-9(8-10)12(15)11-6-1-2-7-14-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWLDNQFSQDHACL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70441042
Record name 2-(3-FLUOROBENZOYL)PYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70441042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Fluorobenzoyl)pyridine

CAS RN

898779-78-7
Record name 2-(3-FLUOROBENZOYL)PYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70441042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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